4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C11H11ClN2S . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry . The structure of this compound includes a benzothieno ring fused with a pyrimidine ring, making it a unique and interesting molecule for various scientific studies .
Mechanism of Action
Target of action
The exact target of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1For example, some pyrimidine derivatives are used as inhibitors against certain enzymes .
Mode of action
Without specific information on “4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, it’s hard to determine its exact mode of action. Pyrimidine derivatives often work by binding to their target and modulating its activity .
Biochemical pathways
The specific biochemical pathways affected by “4-Chloro-2-methyl-5,6,7,8-tetrahydro1Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1The solubility of similar triazole-based drugs can sometimes be a challenge, affecting their bioavailability .
Result of action
The specific molecular and cellular effects of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1Pyrimidine derivatives can have a variety of effects depending on their specific targets and mode of action .
Action environment
The influence of environmental factors on the action, efficacy, and stability of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1Factors such as ph can affect the rate of certain chemical reactions involving similar compounds .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit interactions with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and physiological responses.
Cellular Effects
The effects of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For instance, this compound can modulate the NF-kB pathway, leading to reduced inflammatory responses. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and metabolism.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the target. For example, its interaction with DPP-4 leads to enzyme inhibition, which subsequently affects glucose metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine in laboratory settings have been studied to understand its stability and long-term impact on cellular function . Over time, this compound has shown stability under various conditions, making it suitable for extended experimental use. Its degradation products and their effects on cellular processes are still under investigation. Long-term exposure to this compound in vitro has revealed sustained modulation of cellular pathways, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine vary with dosage . At lower doses, it has been observed to exert beneficial effects such as anti-inflammatory and neuroprotective actions. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, and conjugation processes that facilitate its excretion. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of various biochemical pathways.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine plays a crucial role in its activity and function . This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to the nucleus, where it interacts with nuclear receptors and transcription factors to modulate gene expression. Post-translational modifications and targeting signals are essential for directing this compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors . One common method involves the cyclization of appropriate thiophene derivatives with chlorinated pyrimidines under controlled conditions . The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Cycloaddition Reactions: Catalysts such as palladium or copper complexes can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused ring system and are studied for their potential as therapeutic agents.
Uniqueness
4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of a benzothieno ring fused with a pyrimidine ring . This unique structure contributes to its distinct biological activities and makes it an interesting compound for further research .
Properties
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUCJFANWYVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002193 | |
Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81765-97-1 | |
Record name | 81765-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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